tert-Butyldecalin

Description

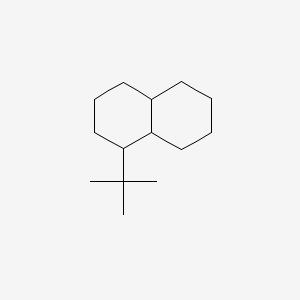

tert-Butyldecalin (CAS No. 27193-30-2) is a bicyclic organic compound comprising a decalin (decahydronaphthalene) backbone substituted with a tert-butyl group. Decalin itself exists in cis and trans stereoisomers, and the addition of a bulky tert-butyl moiety introduces steric effects that influence its physicochemical properties. Key identifiers include:

Properties

CAS No. |

27193-30-2 |

|---|---|

Molecular Formula |

C14H26 |

Molecular Weight |

194.36 g/mol |

IUPAC Name |

1-tert-butyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene |

InChI |

InChI=1S/C14H26/c1-14(2,3)13-10-6-8-11-7-4-5-9-12(11)13/h11-13H,4-10H2,1-3H3 |

InChI Key |

WBLIUUUYEJAFDN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1CCCC2C1CCCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Physicochemical Properties

While detailed data (e.g., boiling points, solubility) for this compound are absent in the evidence, inferences can be drawn:

- Polarity: Non-polar character due to hydrocarbon structure, similar to decalin but with slightly higher molecular weight.

Functional Comparisons with Other tert-Butyl Derivatives

Evidence highlights other tert-butyl compounds, though structurally distinct:

- Terbutaline Related Compound D (CAS 94109-61-2): A benzyl-tert-butyl amino ketone used as a pharmaceutical reference standard .

- Bosentan Related Compound B (CAS 174227-14-6): A sulfonamide derivative with a tert-butyl group, employed in drug impurity profiling .

- tert-Butylbenzene (CAS 98-06-6): A simpler aromatic analog with applications in organic synthesis .

Key differences :

- This compound lacks functional groups (e.g., amines, sulfonamides) present in these derivatives, limiting its utility in pharmacologically active roles but enhancing stability for solvent applications.

Research Findings and Limitations

- Synthesis and purity: High-purity tert-butyl compounds (e.g., tert-Butyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride, 95% purity ) underscore the importance of purity in research.

- Toxicogenomics: The Comparative Toxicogenomics Database (CTD) bridges chemical toxicity data across species , but this compound’s toxicological profile remains uncharacterized in the evidence.

- Structural analogs : Compounds like 1-tert-Butyl-4-methylbenzene () share steric properties but differ in aromaticity and reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.